5-Fluoro-2-propylpyridin-3-amine
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Overview
Description
5-Fluoro-2-propylpyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity due to the presence of the fluorine atom. These compounds are widely used in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-propylpyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-propylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Fluoro-2-propylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their stability and bioactivity.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-propylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
Uniqueness
5-Fluoro-2-propylpyridin-3-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines. Its propyl group can influence its lipophilicity and membrane permeability, potentially enhancing its bioactivity .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
5-fluoro-2-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-3-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
PUCCMWCDYTVRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
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